2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It features a pyridinone ring substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-pyridone.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the pyridinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.
2-(2,4-Dimethoxyphenyl)quinolin-4(1H)-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a pyridinone ring
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-3-4-11(13(8-10)17-2)12-7-9(15)5-6-14-12/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRJXIRMIZPVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C=CN2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692638 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-62-8 |
Source
|
Record name | 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.